Enynes
Enynes are a class of organic compounds containing at least one conjugated triple bond in their molecular structure, typically between two carbon atoms. These molecules exhibit unique chemical properties and reactivity due to the presence of both pi electrons from the double bonds and sigma electrons from the single bonds adjacent to the triply bonded carbons. Enynes play important roles in natural product synthesis and synthetic chemistry, serving as key intermediates for constructing complex molecular architectures through various functionalization reactions such as hydrogenation, hydroboration-oxidation, and Wittig reactions.
Their versatile reactivity makes enynes valuable tools in drug discovery and development, enabling the design of novel therapeutic agents with targeted effects. The ability to manipulate these triple bonds allows chemists to create intricate frameworks that can mimic natural products or introduce specific functional groups for further modification.

Struktur | Chemischer Name | CAS | MF |
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2-Nonen-4-yne, (E)- | 56392-49-5 | C9H14 |
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3-Tridecen-1-yne, (E)- | 74744-41-5 | C13H22 |
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(E)-3-Nonen-1-yne | 70600-49-6 | C9H14 |
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(5E)-5-Pentadecen-1-yne | 115018-41-2 | C15H26 |
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3-Heneicosene-1,8,20-triyne; (Z)-form | 308350-62-1 | C21H30 |
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1,7,9-Heptadecatriene-11,13,15-triyne; (7Z,9E)-form | 75911-02-3 | C17H18 |
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14-Methyl-3-docosen-1-yne; (-)-(Z)-form | 184473-40-3 | C23H42 |
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1,3,9-Undecatriene-5,7-diyne | 99983-17-2 | C11H10 |
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4-(prop-2-yn-1-yl)cyclohex-1-ene | 2228976-45-0 | C9H12 |
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3,18-Heneicosadiene-1,8,10,20-tetrayne,(3Z,18Z)- | 185548-29-2 | C21H24 |
Verwandte Literatur
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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3. Book reviews
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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